molecular formula C17H28N2O2S B5625227 (3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[4-(methylsulfonyl)benzyl]pyrrolidin-3-amine

(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[4-(methylsulfonyl)benzyl]pyrrolidin-3-amine

Cat. No. B5625227
M. Wt: 324.5 g/mol
InChI Key: JXBBCRKAIOWIHK-DLBZAZTESA-N
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Description

The compound belongs to a class of chemicals characterized by their pyrrolidine backbone, modified with various functional groups that impart unique chemical and physical properties. These modifications enable the molecule to exhibit specific reactivities and interactions, making it of interest in fields such as synthetic chemistry and materials science.

Synthesis Analysis

Synthesis of pyrrolidin-3-amine derivatives often involves stereoselective processes to ensure the correct spatial arrangement of the substituents, critical for the compound's desired activity. A common method for synthesizing similar compounds includes the asymmetric Michael addition, followed by stereoselective alkylation, as demonstrated in the preparation of key intermediates for antibiotic development (Fleck et al., 2003).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many pyrrolidine derivatives are used in medicinal chemistry due to their ability to bind to biological targets .

Future Directions

Future research could explore the potential uses of this compound, particularly in the field of medicinal chemistry given the biological activity of many pyrrolidine derivatives .

properties

IUPAC Name

(3S,4R)-N,N-dimethyl-1-[(4-methylsulfonylphenyl)methyl]-4-propan-2-ylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2S/c1-13(2)16-11-19(12-17(16)18(3)4)10-14-6-8-15(9-7-14)22(5,20)21/h6-9,13,16-17H,10-12H2,1-5H3/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBBCRKAIOWIHK-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CC1N(C)C)CC2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CN(C[C@H]1N(C)C)CC2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[4-(methylsulfonyl)benzyl]pyrrolidin-3-amine

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